ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer, antibacterial, and anti-inflammatory agents.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and pathways, given its potential interactions with biological targets.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, or hydrophobic interactions, depending on the target . The exact pathways and molecular targets can vary based on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores, such as 2-substituted thiazolo[3,2-a]pyrimidines, share structural similarities and may exhibit comparable biological activities.
Indole Derivatives:
Uniqueness
Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical properties and potential for targeted applications in various scientific fields .
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-6-17-20(25)24-19(14-10-11-15(27-7-2)16(12-14)28-8-3)18(21(26)29-9-4)13(5)23-22(24)30-17/h10-12,17,19H,6-9H2,1-5H3 |
InChI Key |
LKNHXQBFTRHBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
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